methyl 4-[(1E)-2-cyano-3-(dimethylamino)-3-oxoprop-1-en-1-yl]benzoate
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Overview
Description
Methyl 4-[(E)-2-cyano-3-(dimethylamino)-3-oxo-1-propenyl]benzoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a dimethylamino group, and a benzoate ester, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-cyano-3-(dimethylamino)-3-oxo-1-propenyl]benzoate typically involves the reaction of methyl 4-formylbenzoate with cyanoacetamide in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, forming the desired product . The reaction conditions usually include refluxing the reactants in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity methyl 4-[(E)-2-cyano-3-(dimethylamino)-3-oxo-1-propenyl]benzoate.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-cyano-3-(dimethylamino)-3-oxo-1-propenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 4-[(E)-2-cyano-3-(dimethylamino)-3-oxo-1-propenyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-2-cyano-3-(dimethylamino)-3-oxo-1-propenyl]benzoate involves its interaction with specific molecular targets. The cyano group and the dimethylamino group play crucial roles in its reactivity. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving nucleophilic addition or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Similar structure but lacks the cyano group.
Ethyl 4-(dimethylamino)benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Methyl 2-cyano-3-(dimethylamino)acrylate: Similar structure but with an acrylate moiety.
Uniqueness
Methyl 4-[(E)-2-cyano-3-(dimethylamino)-3-oxo-1-propenyl]benzoate is unique due to the presence of both the cyano group and the dimethylamino group, which confer distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C14H14N2O3 |
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Molecular Weight |
258.27 g/mol |
IUPAC Name |
methyl 4-[(E)-2-cyano-3-(dimethylamino)-3-oxoprop-1-enyl]benzoate |
InChI |
InChI=1S/C14H14N2O3/c1-16(2)13(17)12(9-15)8-10-4-6-11(7-5-10)14(18)19-3/h4-8H,1-3H3/b12-8+ |
InChI Key |
RBIWNYJHTBWQHA-XYOKQWHBSA-N |
Isomeric SMILES |
CN(C)C(=O)/C(=C/C1=CC=C(C=C1)C(=O)OC)/C#N |
Canonical SMILES |
CN(C)C(=O)C(=CC1=CC=C(C=C1)C(=O)OC)C#N |
Origin of Product |
United States |
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